molecular formula C17H19N3O2 B2749684 (3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034297-13-5

(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2749684
CAS RN: 2034297-13-5
M. Wt: 297.358
InChI Key: RMOWKZNWEQOOMR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a phenyl ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms. The phenyl ring is a six-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more precise description .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Organic Synthesis and Chemical Properties

A number of studies have been conducted on the synthesis and characterization of chemical compounds structurally related to "(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone." These studies include the development of novel synthetic routes and characterization of the resulting compounds, highlighting their significance in the field of organic chemistry. For instance, the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the versatility of ANRORC rearrangement in creating functionalized novel compounds, which could be of interest in various chemical applications (Sambaiah et al., 2017).

Pharmacological Activities

Research has also explored the potential antimicrobial and anticancer activities of compounds structurally similar to "(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone." A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found these compounds exhibited higher anticancer activity than the reference drug doxorubicin, in addition to possessing good antimicrobial activity (Hafez et al., 2016).

Material Science Applications

Compounds with the pyridine moiety, similar in structural complexity to the target compound, have been used in the synthesis and characterization of novel materials. For example, the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlights the potential applications of these compounds in creating materials with desirable thermal and mechanical properties (Wang et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some pyrazolo[3,4-d]pyrimidines have shown various biological properties and therapeutic potentials, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential therapeutic uses. Given the biological activity of similar compounds, it could be a subject of interest in the development of new drugs .

properties

IUPAC Name

(3,4-dimethylphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-3-4-14(9-13(12)2)17(21)20-8-6-15(10-20)22-16-5-7-18-11-19-16/h3-5,7,9,11,15H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWKZNWEQOOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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